1-Phenyl-tetrahydro-2(1H)-pyrimidinone
Overview
Description
1-Phenyl-tetrahydro-2(1H)-pyrimidinone is an organic compound that belongs to the class of heterocyclic compounds known as pyrimidinones. This compound features a tetrahydropyrimidinone ring with a phenyl group attached to the first carbon atom. Pyrimidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-tetrahydro-2(1H)-pyrimidinone can be synthesized through various synthetic routes. One common method involves the cyclization of N-phenylurea with ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: N-phenylurea and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures (around 100°C).
Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-tetrahydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.
Scientific Research Applications
1-Phenyl-tetrahydro-2(1H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Phenyl-tetrahydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Phenyl-tetrahydro-2(1H)-pyrimidinone can be compared with other similar compounds, such as:
2-Phenyl-tetrahydro-2(1H)-pyrimidinone: Similar structure but with the phenyl group attached to the second carbon atom.
1-Phenyl-2,3-dihydro-2(1H)-pyrimidinone: A dihydro derivative with different hydrogenation levels.
1-Phenyl-4,5-dihydro-2(1H)-pyrimidinone: Another dihydro derivative with hydrogenation at different positions.
The uniqueness of this compound lies in its specific structural configuration, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-phenyl-1,3-diazinan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-11-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIOVNLOMRBFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363884 | |
Record name | 1-Phenyltetrahydropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56535-85-4 | |
Record name | 1-Phenyltetrahydropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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